Boron oxide hydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metaboric acid is a member of boric acids.

Aplicaciones Científicas De Investigación

1. Biomedical Applications

Boron oxide hydroxide, as a two-dimensional (2D) nanomaterial, shows significant potential in biomedical fields. Its applications include drug/gene delivery systems, multimodal imaging, biosensing, antimicrobial agents, and tissue engineering. These 2D nanomaterials, such as hexagonal boron nitride and boron nanosheets, possess excellent physical, chemical, optical, and biological properties (Hu et al., 2019).

2. Water Treatment

Boron oxide hydroxide-based materials, specifically layered double hydroxides (LDHs), have been effective in removing boron from water. These materials can remove boron contaminants through anion exchange, precipitation, and other mechanisms. This capability is significant given the toxicity of high boron concentrations to humans and animals (Theiss et al., 2013).

3. Catalysis

Boron oxide/hydroxide supported on oxidized activated carbon has been identified as an inexpensive and effective catalyst for oxidative dehydrogenation of propane. This discovery is notable for its activity and selectivity, comparable to boron nitride (Dorn et al., 2022).

4. Oxygen Evolution Reaction

Amorphous boron oxide coatings on NiCo-LDH nanosheet arrays have shown highly efficient performance in oxygen evolution reactions. This application is crucial for developing low-cost and efficient electrocatalysts (Sun et al., 2018).

5. Fire Retardancy

Boron oxide hydroxide has been used as a flame-retardant additive in materials such as thermoplastic polyurethane. Its performance has been compared favorably to conventional mineral fillers like aluminum trihydroxide and magnesium hydroxide, highlighting its effectiveness in enhancing fire resistance (Ozcelik et al., 2022).

Propiedades

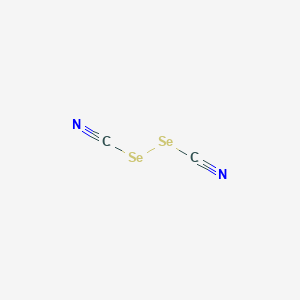

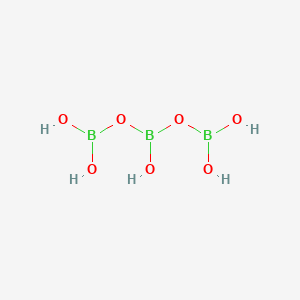

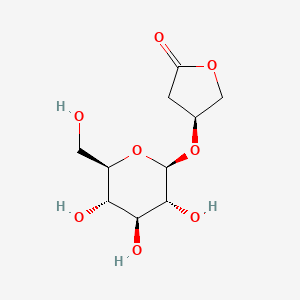

Fórmula molecular |

B3H5O7 |

|---|---|

Peso molecular |

149.5 g/mol |

Nombre IUPAC |

[boronooxy(hydroxy)boranyl]oxyboronic acid |

InChI |

InChI=1S/B3H5O7/c4-1(5)9-3(8)10-2(6)7/h4-8H |

Clave InChI |

PJVLTQOLISOGIB-UHFFFAOYSA-N |

SMILES canónico |

B(O)(O)OB(O)OB(O)O |

Sinónimos |

oric acid boron oxide hydroxide orthoboric acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)